1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzimidazole ring substituted with a 3,4-dichlorobenzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of 3,4-dichlorobenzylamine with 2-(chloromethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced to the corresponding dihydrobenzimidazole using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in THF.
Major Products Formed
Oxidation: 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction: 1-(1-(3,4-dichlorobenzyl)-1,2-dihydro-1H-benzo[d]imidazol-2-yl)ethanol.
Substitution: 1-(1-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-yl)ethanol or 1-(1-(3,4-dithiobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used as a building block for the development of new materials.
Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Due to its structural similarity to other bioactive imidazole derivatives, it has been explored for its potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: It can be used in the formulation of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3,4-dichlorobenzyl)-1H-imidazole: This compound lacks the benzimidazole ring and ethanol moiety, which may result in different biological activities and chemical properties.
1-(3,4-dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole: The presence of a methyl group instead of an ethanol moiety may affect its solubility and reactivity.
1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol: The substitution of ethanol with methanol may influence its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)13(18)8-11/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVAJSAVLUMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.